molecular formula C13H12N4OS B2359661 N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172347-47-5

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2359661
CAS No.: 1172347-47-5
M. Wt: 272.33
InChI Key: MILRDUCBJALINW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both a benzothiazole and a pyrazole moiety

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The compound N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and antineoplastic drugs Thiazole derivatives have been reported to inhibit o-glcnacase (oga), a target for treating alzheimer’s disease .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, resulting in various biological effects . For instance, some thiazole derivatives have been found to inhibit the OGA enzyme, which is involved in tau-mediated neurodegeneration .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect various biochemical pathways.

Pharmacokinetics

The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

Future Directions

Benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide”, hold promise for future research due to their wide range of biological activities. Future research could focus on further exploring their synthesis, characterizing their properties, and investigating their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the coupling of a benzothiazole derivative with a pyrazole derivative. One common method involves the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate to form the intermediate, which is then cyclized to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like lutidine or TBTU .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzothiazole and pyrazole rings. This duality enhances its biological activity and makes it a versatile scaffold for drug development .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-17-6-5-10(16-17)13(18)15-9-3-4-12-11(7-9)14-8-19-12/h3-8H,2H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILRDUCBJALINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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